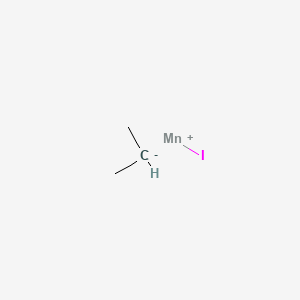
iodomanganese(1+);propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomanganese(1+);propane is a chemical compound that combines manganese in the +1 oxidation state with propane, a three-carbon alkane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomanganese(1+);propane typically involves the reaction of manganese compounds with iodopropane. One common method is the reaction of manganese(II) chloride with 1-iodopropane in the presence of a reducing agent to produce this compound. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the manganese(1+) ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);propane can undergo various chemical reactions, including:
Oxidation: The manganese(1+) ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) or other lower oxidation states.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce manganese(II) or manganese(III) compounds, while substitution reactions can yield various halogenated propanes.
Scientific Research Applications
Iodomanganese(1+);propane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a contrast agent in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which iodomanganese(1+);propane exerts its effects involves the interaction of the manganese(1+) ion with various molecular targets. These interactions can influence redox reactions, enzyme activity, and other biochemical pathways. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Iodopropane: A simple halogenated propane used in organic synthesis.
Manganese(II) iodide: A manganese compound with iodine in the +2 oxidation state.
Propyl iodide: Another halogenated propane with similar chemical properties.
Uniqueness
Iodomanganese(1+);propane is unique due to the presence of the manganese(1+) ion, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62485-89-6 |
|---|---|
Molecular Formula |
C3H7IMn |
Molecular Weight |
224.93 g/mol |
IUPAC Name |
iodomanganese(1+);propane |
InChI |
InChI=1S/C3H7.HI.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HKVHPXKMHYPFFL-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C.[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14529862.png)
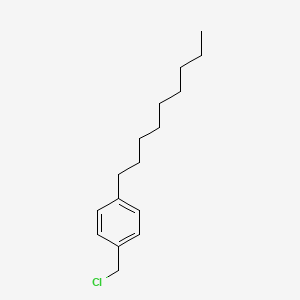
![{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride](/img/structure/B14529876.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate](/img/structure/B14529882.png)
![N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide](/img/structure/B14529886.png)
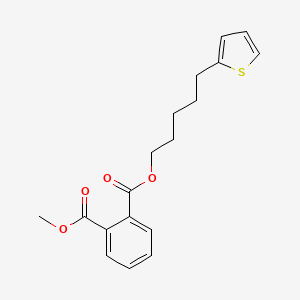
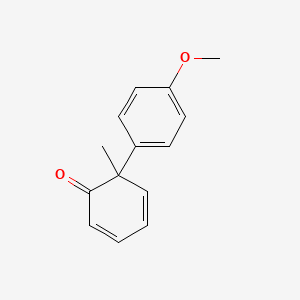
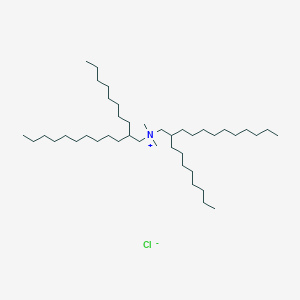
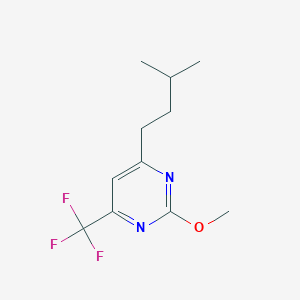
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}-2-methylpropan-1-imine](/img/structure/B14529910.png)
![Naphtho[1,2-C][1,2]thiazol-3-amine](/img/structure/B14529928.png)
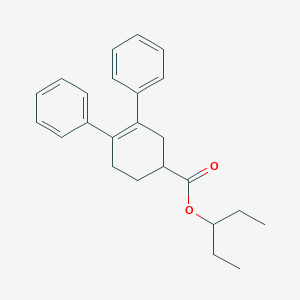
![[1-(2,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14529947.png)
phosphanium chloride](/img/structure/B14529950.png)
